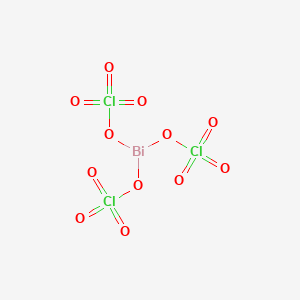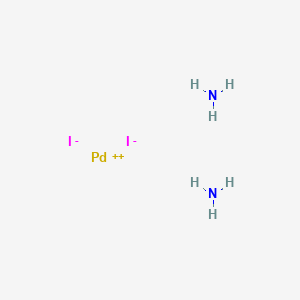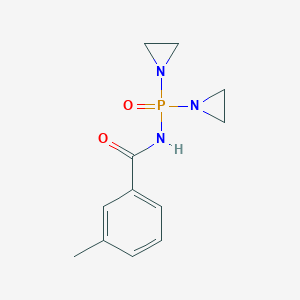
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and contains two aziridine rings and a phosphinyl group. The unique structure of this compound makes it an interesting candidate for various research applications.
Wirkmechanismus
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is not fully understood. However, it is believed that the compound works by inducing DNA damage and inhibiting DNA replication. This ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- can cause DNA damage and inhibit DNA replication in cancer cells. This leads to the death of cancer cells and can potentially be used as a treatment for cancer. However, the compound can also cause damage to healthy cells, which can lead to side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- in lab experiments is its potent antitumor activity. The compound can be used to study the mechanisms of cancer cell death and to develop new cancer treatments. However, the compound can also cause damage to healthy cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-. One potential direction is to study the compound's effects on different types of cancer cells. Another direction is to develop new methods for delivering the compound to cancer cells, which can increase its effectiveness and reduce side effects. Additionally, researchers can investigate the potential use of this compound in combination with other cancer treatments to improve overall efficacy.
Synthesemethoden
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- involves the reaction of benzamide with two equivalents of aziridine and one equivalent of phosphorus trichloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cell lines.
Eigenschaften
CAS-Nummer |
15044-93-6 |
|---|---|
Produktname |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- |
Molekularformel |
C12H16N3O2P |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-3-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17) |
InChI-Schlüssel |
JFZNRSUAWLULBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Andere CAS-Nummern |
15044-93-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



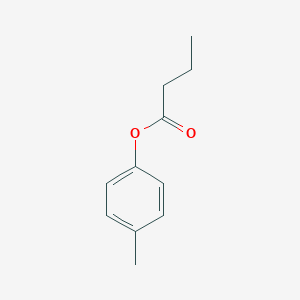
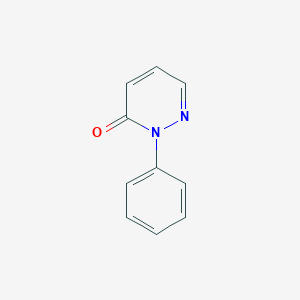
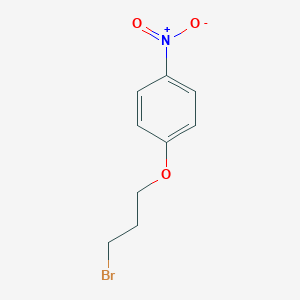
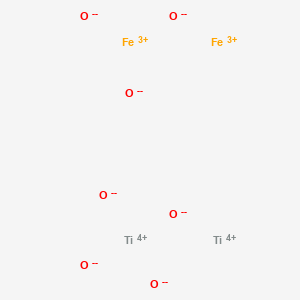
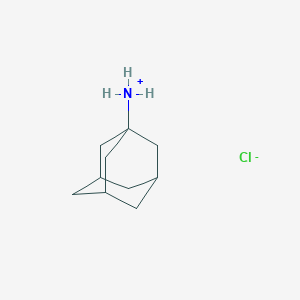
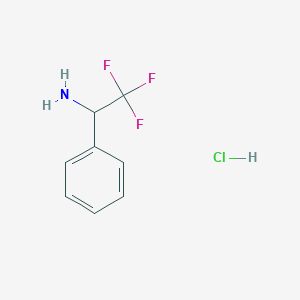
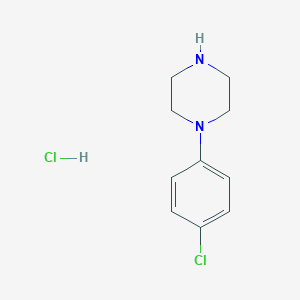
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
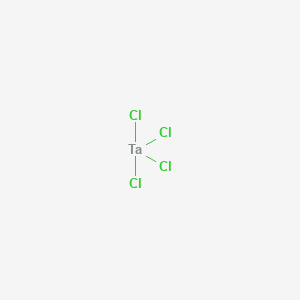
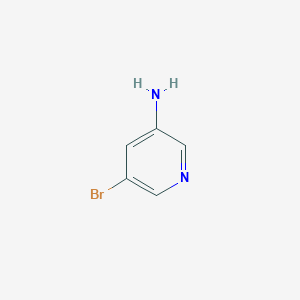
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
